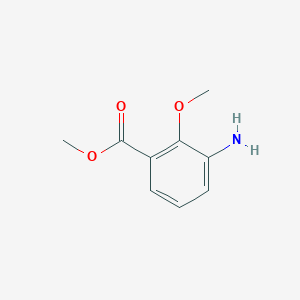

Methyl 3-amino-2-methoxybenzoate

Vue d'ensemble

Description

Methyl 3-amino-2-methoxybenzoate: is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid where a methoxy group (-OCH3) and an amino group (-NH2) are attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

From 3-Amino-2-methoxybenzoic Acid: The esterification of 3-amino-2-methoxybenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) can yield this compound.

From 2-Methoxy-3-nitrobenzoic Acid: Reduction of 2-methoxy-3-nitrobenzoic acid using reducing agents like tin (Sn) and hydrochloric acid (HCl) followed by esterification with methanol can also produce the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group in related compounds.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives of related compounds.

Substitution: Various substituted benzene derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

Methyl 3-amino-2-methoxybenzoate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It is particularly noted for its application in developing analgesics and anti-inflammatory agents, enhancing drug efficacy and specificity for treating neurological disorders .

Therapeutic Properties:

Research indicates that this compound exhibits potential therapeutic properties, including anti-inflammatory and antioxidant activities. It serves as a precursor for synthesizing biologically active compounds, which are crucial in medicinal chemistry.

Biochemical Research

Enzyme Inhibition Studies:

The compound is extensively studied for its role in enzyme inhibition and receptor binding. These studies provide insights into biochemical pathways and potential therapeutic targets, making it valuable for drug discovery .

Antiviral and Antifungal Activity:

Case studies have demonstrated that this compound possesses antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and significant antifungal properties against Candida albicans. In vitro studies showed effective growth inhibition at low concentrations, suggesting its potential as a therapeutic agent in virology and mycology.

Material Science

Development of New Materials:

In material science, this compound is explored for its properties in developing new coatings and polymers. Its ability to enhance durability and chemical resistance makes it suitable for various industrial applications .

Agricultural Applications

Agrochemical Development:

This compound has potential uses in creating agrochemicals aimed at improving crop yield and resistance to pests. Its application contributes to sustainable agricultural practices by promoting effective pest management strategies .

Analytical Chemistry

Standardization in Analytical Methods:

this compound is employed as a standard in various analytical methods. It aids in the accurate quantification of related compounds in complex mixtures, thereby enhancing the reliability of analytical results .

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Intermediate for analgesics and anti-inflammatory agents; potential therapeutic properties |

| Biochemical Research | Enzyme inhibition studies; antiviral and antifungal activity |

| Material Science | Development of durable coatings and polymers |

| Agricultural Applications | Creation of agrochemicals for improved crop yield and pest resistance |

| Analytical Chemistry | Standardization in analytical methods for accurate quantification |

Case Studies

-

Antifungal Efficacy Study:

- Objective: Evaluate antifungal activity against Candida albicans.

- Methodology: In vitro growth inhibition assays.

- Findings: Inhibited fungal growth at concentrations as low as 10 μg/mL.

-

Antiviral Activity Assessment:

- Objective: Assess effectiveness against HSV-1.

- Methodology: Viral plaque reduction assays.

- Findings: Significant reduction in viral plaques observed at 20 μg/mL.

-

Anticancer Activity Evaluation:

- Objective: Determine cytotoxic effects on various cancer cell lines.

- Methodology: MTT assay for cell viability.

- Findings: IC50 values ranged from 15 to 30 μM across different cancer cell lines, indicating potent anticancer activity.

Mécanisme D'action

The mechanism by which Methyl 3-amino-2-methoxybenzoate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

Methyl 2-amino-3-methoxybenzoate: Similar structure but with different positions of the amino and methoxy groups.

Methyl 3-amino-4-methoxybenzoate: Another positional isomer with different chemical properties.

Methyl 3-amino-2-hydroxybenzoate: Similar but with a hydroxyl group instead of a methoxy group.

Uniqueness: Methyl 3-amino-2-methoxybenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications.

. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Would you like more information on any specific aspect of this compound?

Activité Biologique

Methyl 3-amino-2-methoxybenzoate, also known as this compound hydrochloride, is a compound of significant interest in biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- CAS Number : 5129-25-9

The compound features an amino group and a methoxy group, which are critical for its interaction with biological systems. The positioning of these functional groups influences its reactivity and biological activity.

Enzymatic Interactions

This compound has been utilized in studies examining enzyme interactions and metabolic pathways. It can act as both a substrate and an inhibitor in enzymatic reactions, allowing researchers to explore various biochemical processes.

Mechanism of Action :

- The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity.

- The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Therapeutic Potential

Research indicates that this compound may have applications in drug development. Its ability to interact with biological targets suggests potential use in treating various diseases, including cancer and neurological disorders.

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Notable Biological Activity |

|---|---|---|

| Methyl 2-amino-3-methoxybenzoate | Amino group at position 2 | Limited enzymatic interactions |

| Methyl 3-aminobenzoate | Lacks methoxy group | Less versatile in reactions |

| Methyl 3-amino-4-methoxybenzoate | Methoxy group at position 4 | Different anticancer properties |

The unique positioning of functional groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Propriétés

IUPAC Name |

methyl 3-amino-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHWLOGSLYQTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537374 | |

| Record name | Methyl 3-amino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-25-9 | |

| Record name | Methyl 3-amino-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.